N-(2,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative characterized by:
- A 2,4-dimethoxyphenyl group attached to the acetamide moiety.
- A sulfanyl bridge connecting the acetamide to the 1,2,4-triazole core.
- A prop-2-en-1-yl (allyl) substituent at position 4 of the triazole ring.
- A pyridin-2-yl group at position 5 of the triazole.
Properties
CAS No. |
618880-15-2 |
|---|---|
Molecular Formula |
C20H21N5O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-4-11-25-19(16-7-5-6-10-21-16)23-24-20(25)29-13-18(26)22-15-9-8-14(27-2)12-17(15)28-3/h4-10,12H,1,11,13H2,2-3H3,(H,22,26) |
InChI Key |
QIGFZMZNRLEUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 368.44 g/mol. The presence of a triazole ring and a dimethoxyphenyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 368.44 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| LogP | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds with triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(2,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated for their antiproliferative effects against various cancer cell lines.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : The compound showed promising results in inhibiting cell proliferation.
- K562 (Chronic Myeloid Leukemia) : Significant cytotoxicity was observed with IC50 values indicating effective concentration ranges.
- MV4-11 (Leukemia) : Induced apoptosis was noted through the activation of caspases and PARP cleavage.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression leading to halted proliferation.
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Research indicates that similar triazole compounds can exhibit:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Inhibition of fungal growth through disruption of cell membrane integrity.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Triazole Derivatives :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Structural analogs differ in substituents on the phenyl ring, triazole core, and pyridine position. These modifications influence lipophilicity, solubility, and binding interactions.
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Phenyl Substituents : Electron-donating groups (e.g., methoxy in the target compound) enhance lipophilicity, while electron-withdrawing groups (e.g., 2,4-difluoro in ) may improve metabolic stability.
- Pyridine Position: Pyridin-2-yl (target) vs.
- Triazole Modifications : Allyl (target) vs. ethyl () or carbamoyl methyl () groups affect steric bulk and reactivity.
Anti-Exudative Activity
- Furanyl-triazole analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The furan ring may enhance anti-inflammatory effects via radical scavenging.
Antimicrobial and Antioxidant Activity
- N-substituted aryl acetamides (e.g., KA1-KA15 in ) with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring showed enhanced antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus) and antioxidant capacity (70–85% H₂O₂ scavenging at 100 µg/mL). The target compound’s methoxy groups, being electron-donating, may reduce antimicrobial potency compared to these analogs.
Orco Agonist Activity
- VUAA-1 (4-ethylphenyl, pyridin-3-yl) and OLC-12 (4-isopropylphenyl, pyridin-4-yl) are potent insect olfactory receptor (Orco) agonists .
Antiproliferative Activity
- Hydroxyacetamide derivatives (e.g., FP1-FP12 in ) with imidazolone and triazole moieties exhibited antiproliferative effects, likely through kinase inhibition. The target compound’s pyridin-2-yl group may similarly interact with ATP-binding pockets in cancer-related enzymes.
Preparation Methods
Nucleophilic Substitution and Cyclization
The foundational approach involves sequential nucleophilic substitutions and cyclization reactions. The synthesis begins with the formation of the 1,2,4-triazole core, followed by functionalization with pyridinyl and prop-2-en-1-yl groups. A pivotal step is the thioacetamide linkage between the triazole and dimethoxyphenylacetamide moieties.
Reaction Conditions :
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance nucleophilicity.
-
Temperature : Reflux conditions (80–120°C) are utilized to accelerate reaction kinetics.
-
Catalysts : Bases like potassium carbonate or triethylamine facilitate deprotonation, while transition metal catalysts (e.g., CuI) may assist in coupling reactions.
Key Steps :
-
Triazole Formation : Condensation of hydrazine derivatives with nitriles under acidic conditions yields the 1,2,4-triazole scaffold.
-
Allylation : Introduction of the prop-2-en-1-yl group via alkylation using allyl bromide in the presence of a base.
-
Sulfide Bridging : Thiolation of the triazole at the 3-position using thiourea or Lawesson’s reagent, followed by coupling with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Yield Optimization :
Yields for this route typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., dichloromethane/ethyl acetate mixtures).
Coupling Agent-Mediated Synthesis
EDCI.HCl-DMAP Catalyzed Amidation
Adapting methods from structurally analogous acetamides, this route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and 4-dimethylaminopyridine (DMAP) for amide bond formation.
Procedure :
-
Activation : 3,4-Dimethoxy-1-glycyl benzene hydrobromate (0.5 g) and 3,4,5-trimethoxy phenylacetate (0.41 g) are dissolved in anhydrous dichloromethane (35 mL).
-
Coupling : EDCI.HCl (0.38 g) and DMAP (0.55 g) are added at 0°C under nitrogen, followed by gradual warming to room temperature over 24 hours.
-
Workup : Sequential washing with HCl (2.0 M), saturated NaHCO₃, and brine removes unreacted reagents. Anhydrous Na₂SO₄ drying and recrystallization yield the pure product.
Advantages :
-
Yield : Achieves 76% efficiency, surpassing traditional methods.
-
Selectivity : Minimizes side reactions through controlled temperature and inert atmosphere.
Structural Characterization and Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Peaks at δ 2.90–3.10 ppm (allylic CH₂), δ 6.70–8.20 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm structural integrity.
-
¹³C NMR : Resonances at δ 165–170 ppm (C=O) and δ 150–160 ppm (triazole carbons) validate functional groups.
Mass Spectrometry (MS) :
-
Molecular Ion : m/z 378.46 [M+H]⁺ aligns with the theoretical molecular weight.
Purity Assessment :
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Organic | Reflux in DMF, K₂CO₃ | 60–75% | Well-established protocol | Lengthy purification steps |
| EDCI.HCl-DMAP Coupling | 0°C → RT, N₂ atmosphere | 76% | High selectivity, scalable | Costly reagents |
| Electrochemical | Electrochemical cell, KI/K₃PO₄, MeOH | 70–85%* | Green chemistry, minimal byproducts | Requires specialized equipment |
Q & A
Q. What are the critical steps and reagents for synthesizing N-(2,4-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the triazole-thiol intermediate via condensation of isonicotinohydrazide with iso-thiocyanates, followed by cyclization under reflux in ethanol with NaOH .
- Step 2 : Alkylation of the thiol group using α-chloroacetamide derivatives in the presence of KOH or DMF as a base .
- Key reagents : Pyridine, Zeolite (Y-H) catalysts, and controlled temperatures (e.g., 150°C for 5 hours) are critical for yield optimization .
- Purification : Chromatography (HPLC) and recrystallization from ethanol ensure ≥95% purity .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
- 1H/13C NMR : Assigns protons and carbons from the dimethoxyphenyl, triazole, and pyridinyl groups. For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirms the presence of sulfanyl (C-S stretch at ~650 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) groups .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ ~450–470 Da) .
Q. What preliminary biological activities are associated with this compound?
- Antimicrobial : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .
- Anti-inflammatory : Triazole derivatives exhibit anti-exudative effects in rat models (e.g., 30–50% reduction in edema at 50 mg/kg doses) .
- Anticancer : Pyridinyl-triazole moieties interfere with kinase signaling pathways in vitro .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields during alkylation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution compared to ethanol .
- Catalyst screening : Zeolite (Y-H) increases reaction efficiency by 20–30% by stabilizing transition states .
- Temperature control : Maintaining 80–100°C prevents premature decomposition of the allyl (prop-2-en-1-yl) group .
- By-product analysis : Use TLC or HPLC to monitor unreacted thiol intermediates and adjust stoichiometry .
Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition?
- Enzyme assays : Measure IC50 values against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Docking studies : Molecular modeling (AutoDock Vina) predicts binding poses within kinase ATP pockets, with emphasis on sulfanyl-acetamide interactions .
- Cellular validation : Western blotting for phosphorylated kinases (e.g., p-ERK) in treated vs. untreated cancer cell lines .
Q. How can structural modifications enhance selectivity for bacterial vs. mammalian targets?
- Derivatization : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve bacterial membrane penetration .
- SAR analysis : Compare MIC values of analogs with varying substituents on the triazole and pyridinyl groups .
- Toxicity screening : Assess hemolytic activity (e.g., red blood cell lysis assays) to prioritize compounds with >10x selectivity .
Q. What methods resolve discrepancies in reported anti-inflammatory activity across studies?
- Standardized models : Re-evaluate efficacy in carrageenan-induced paw edema (rats) using consistent dosing (e.g., 50 mg/kg oral) .
- Biomarker profiling : Quantify TNF-α and IL-6 via ELISA to correlate activity with cytokine suppression .
- Metabolite tracking : Use LC-MS to identify active metabolites that may contribute to observed effects .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME estimates logP (~3.2), moderate solubility (~50 µM), and CYP450 inhibition risks .
- BBB permeability : Molecular weight (>450 Da) and polar surface area (>100 Ų) suggest limited CNS penetration .
- Metabolism simulation : GLORY predicts Phase I oxidation at the allyl group as the primary metabolic pathway .
Q. What experimental designs mitigate photodegradation observed in stability studies?
- Light exposure tests : Store samples under UV-A/UV-B light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to reduce radical-mediated decomposition .
- pH optimization : Maintain neutral pH (6–8) in formulations to prevent hydrolysis of the acetamide bond .
Q. How do researchers validate off-target effects in phenotypic screening?
- Proteome profiling : Use affinity pull-down assays with biotinylated analogs to identify unintended protein binders .
- CRISPR screens : Knock out suspected off-target genes (e.g., HSP90) and assess rescue of phenotypic effects .
- Dose-response curves : Compare EC50 values across multiple cell lines to identify tissue-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
